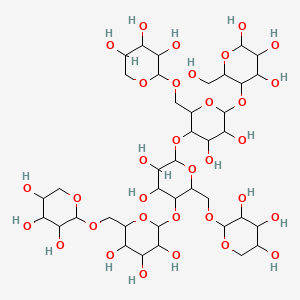
Xyloglucan Heptasaccharide
Descripción general
Descripción
Xyloglucan is a major hemicellulosic component in plant cell walls . It’s a branched polysaccharide composed of a central backbone of D-glucose units linked by β (1→4)-glycosidic bonds, decorated with D-xylose units through α (1→6) glycosidic bonds, and with some D-galactose units anchored to these D-xylose units via β (1→2) bonds .
Molecular Structure Analysis
Xyloglucan has a backbone formed by β - (1,4) d -glucan, partially substituted by α - (1-\u2009>\u20096)-linked xylose units. Some of the xylose residues are β - d -galactosylated at the O-2 . The structure of xyloglucan is described as multi-step and hierarchical process with different levels of organization .Physical And Chemical Properties Analysis
Xyloglucan forms self-aggregates with a hierarchically ordered morphology in aqueous solutions, leading to the formation of nanofibers. Consequently, Xyloglucan is a hydrogel-forming polymer able to retain large amounts of water .Aplicaciones Científicas De Investigación
Summary of the Application
Xyloglucan oligosaccharides (XGOs), derived from the breakdown of xyloglucans from plant cell walls, have been used as plant biostimulants to help plants overcome the negative effects of soil salinity .
Methods of Application or Experimental Procedures
Arabidopsis thaliana plants were grown in liquid media and after 15 days, they were treated with a salt shock of 100 mM of sodium chloride, with or without XGOs at 0.1 mg L-1 .
Results or Outcomes
In saline conditions, XGOs dramatically increased catalase gene expression and enzymatic activity, peroxidase activity, and chlorophyll a/b ratio, while reducing protein oxidation and total polyphenols . Thus, XGOs may act to counteract negative effects of oxidative stress under saline conditions .
2. Application in Biomedical Device Fabrication
Summary of the Application
Xyloglucans, due to their abundance in nature, biocompatibility, film-forming and gelation ability, can play a prominent role in the design and fabrication of biomedical devices, including in situ forming scaffolds for tissue engineering, wound dressings, and epidermal sensors .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements, to provide a description of the supramolecular organization of this biopolymer .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
3. Application in Fungal Enzyme Research
Summary of the Application
Xyloglucan is a major hemicellulosic component in plant cell walls. Phytopathogenic fungi secrete cell wall-degrading enzymes on their infection to hosts . The study of these enzymes can provide insights into the infection mechanisms of these fungi and potentially lead to new treatments for fungal diseases .
Methods of Application or Experimental Procedures
Two types of xyloglucanases, XEG12A and XEG74B, were purified from the culture of naturally isolated Verticillium dahliae strain 2148 . These enzymes were then characterized through a variety of biochemical assays .
Results or Outcomes
Both enzymes were found to specifically hydrolyze xyloglucan, with XEG74B showing a slight activity on β-1,3-1,4-glucan . These enzymes did not hydrolyze xyloglucanoheptasaccharide (XXXG) at all .
4. Application in Plant Cell Wall Research
Summary of the Application
Xyloglucan is a hemicellulosic polysaccharide found in all land plants and is a major component of the primary cell wall of flowering plants . Understanding its biosynthesis can provide insights into plant growth and development .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
5. Application in Fungal Enzyme Research
Summary of the Application
Xyloglucan is a major hemicellulosic component in plant cell walls. Phytopathogenic fungi secrete cell wall-degrading enzymes on their infection to hosts . The study of these enzymes can provide insights into the infection mechanisms of these fungi and potentially lead to new treatments for fungal diseases .
Methods of Application or Experimental Procedures
Two types of xyloglucanases, XEG12A and XEG74B, were purified from the culture of naturally isolated Verticillium dahliae strain 2148 . These enzymes were then characterized through a variety of biochemical assays .
Results or Outcomes
Both enzymes were found to specifically hydrolyze xyloglucan, with XEG74B showing a slight activity on β-1,3-1,4-glucan . These enzymes did not hydrolyze xyloglucanoheptasaccharide (XXXG) at all .
6. Application in Cell Wall Research
Summary of the Application
Xyloglucan is a hemicellulosic polysaccharide found in all land plants and is a major component of the primary cell wall of flowering plants . Understanding its biosynthesis can provide insights into plant growth and development .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPAGRIHCRVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659925 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xyloglucan Heptasaccharide | |
CAS RN |
121591-98-8 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)
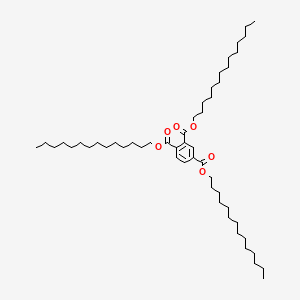

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
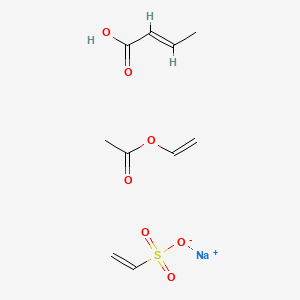
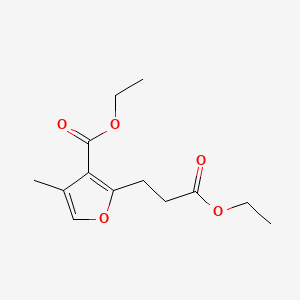
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
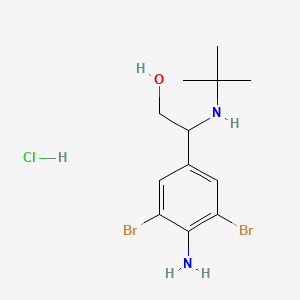
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
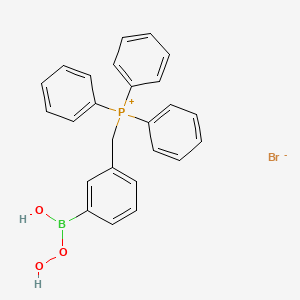
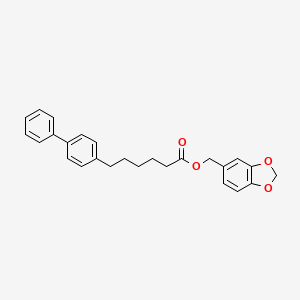
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)